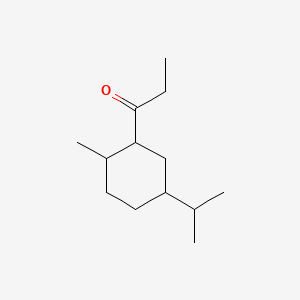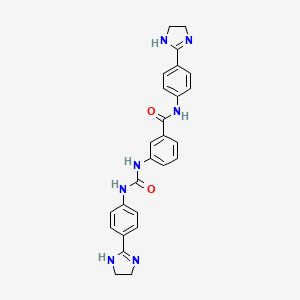
m-Methoxy-N-methyl-N-nitrosobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Methoxy-N-methyl-N-nitrosobenzylamine is an organic compound with the molecular formula C9H12N2O2 It contains a methoxy group, a methyl group, and a nitroso group attached to a benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxy-N-methyl-N-nitrosobenzylamine typically involves the nitrosation of N-methylbenzylamine in the presence of a nitrosating agent such as sodium nitrite (NaNO2) and an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
m-Methoxy-N-methyl-N-nitrosobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzylamine derivatives.
Reduction: Formation of N-methylbenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
m-Methoxy-N-methyl-N-nitrosobenzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitrosamine-related carcinogenicity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of m-Methoxy-N-methyl-N-nitrosobenzylamine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-nitrosourea (MNU): A related nitrosamine compound with similar chemical properties and biological effects.
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenicity.
N-Nitrosodiethylamine (NDEA): Similar in structure and function, used in various research studies.
Uniqueness
m-Methoxy-N-methyl-N-nitrosobenzylamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other nitrosamines and may contribute to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
98736-45-9 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C9H12N2O2/c1-11(10-12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
GQQNTMRGVGLAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=CC=C1)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


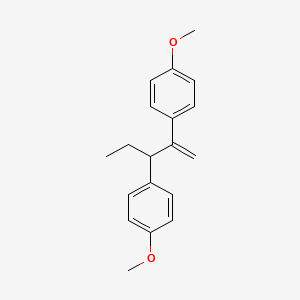
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
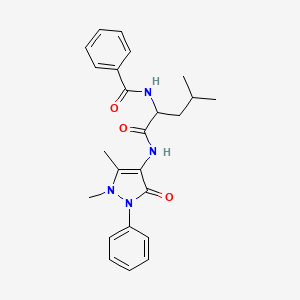
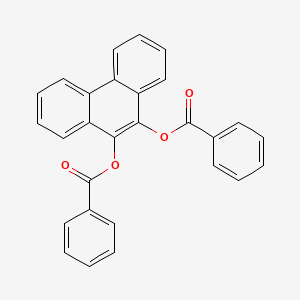

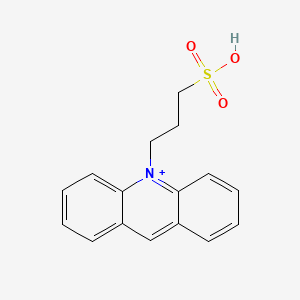


![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)

![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
